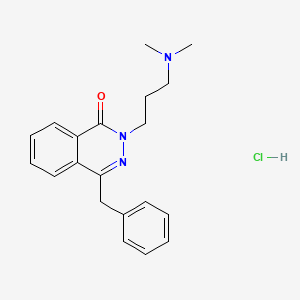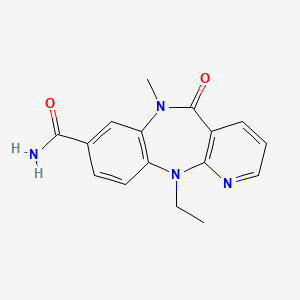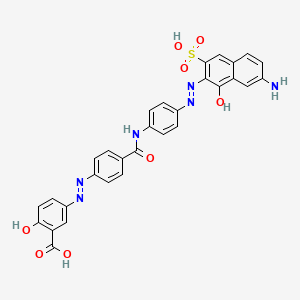
5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is characterized by the presence of multiple azo groups, which are responsible for its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid involves several steps, starting with the diazotization of 7-amino-1-hydroxy-3-sulpho-2-naphthylamine. This intermediate is then coupled with 4-aminobenzoic acid to form the first azo linkage. Subsequent reactions involve further diazotization and coupling steps to introduce additional azo groups and complete the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazotization and coupling reactions under controlled conditions. The process requires precise temperature control and the use of specific catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. Reaction conditions often involve specific pH levels and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various quinone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid involves its interaction with specific molecular targets. The azo groups in the compound can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium [7-[[6-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-1-hydroxy-3-sulpho-2-naphthyl]azo]-8-hydroxynaphthalene-1,3,5-trisulphonato (6-)]cuprate (4-)
- 2-Aminophenol-4-sulfonic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
Uniqueness
5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid is unique due to its multiple azo groups and the presence of both amino and sulpho functional groups. These features confer distinctive chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
85959-48-4 |
|---|---|
Molekularformel |
C30H22N6O8S |
Molekulargewicht |
626.6 g/mol |
IUPAC-Name |
5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C30H22N6O8S/c31-18-4-1-17-13-26(45(42,43)44)27(28(38)23(17)14-18)36-34-21-9-7-19(8-10-21)32-29(39)16-2-5-20(6-3-16)33-35-22-11-12-25(37)24(15-22)30(40)41/h1-15,37-38H,31H2,(H,32,39)(H,40,41)(H,42,43,44) |
InChI-Schlüssel |
ZUCKLHZBLNPEOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



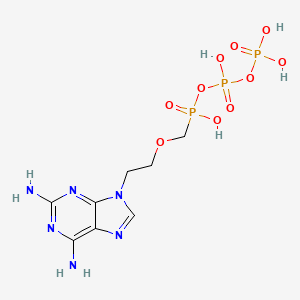
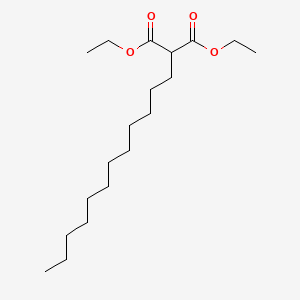


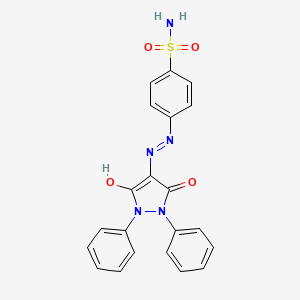
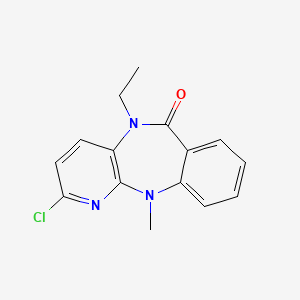
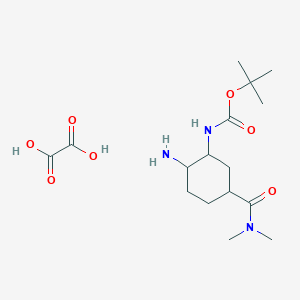
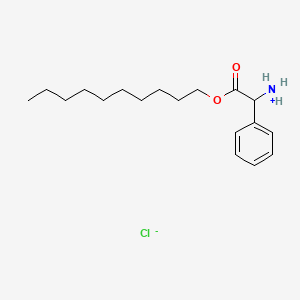
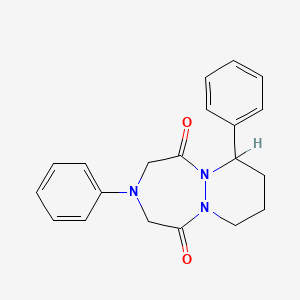
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
